Cyclopentyl 4-(piperidinomethyl)phenyl ketone Cyclopentyl 4-(piperidinomethyl)phenyl ketone
Brand Name: Vulcanchem
CAS No.: 898775-75-2
VCID: VC3871045
InChI: InChI=1S/C18H25NO/c20-18(16-6-2-3-7-16)17-10-8-15(9-11-17)14-19-12-4-1-5-13-19/h8-11,16H,1-7,12-14H2
SMILES: C1CCN(CC1)CC2=CC=C(C=C2)C(=O)C3CCCC3
Molecular Formula: C18H25NO
Molecular Weight: 271.4 g/mol

Cyclopentyl 4-(piperidinomethyl)phenyl ketone

CAS No.: 898775-75-2

Cat. No.: VC3871045

Molecular Formula: C18H25NO

Molecular Weight: 271.4 g/mol

* For research use only. Not for human or veterinary use.

Cyclopentyl 4-(piperidinomethyl)phenyl ketone - 898775-75-2

Specification

CAS No. 898775-75-2
Molecular Formula C18H25NO
Molecular Weight 271.4 g/mol
IUPAC Name cyclopentyl-[4-(piperidin-1-ylmethyl)phenyl]methanone
Standard InChI InChI=1S/C18H25NO/c20-18(16-6-2-3-7-16)17-10-8-15(9-11-17)14-19-12-4-1-5-13-19/h8-11,16H,1-7,12-14H2
Standard InChI Key IUHXZTQCGQRVJK-UHFFFAOYSA-N
SMILES C1CCN(CC1)CC2=CC=C(C=C2)C(=O)C3CCCC3
Canonical SMILES C1CCN(CC1)CC2=CC=C(C=C2)C(=O)C3CCCC3

Introduction

Chemical Identity and Structural Features

Cyclopentyl 4-(piperidinomethyl)phenyl ketone belongs to the class of aryl alkyl ketones, with the molecular formula C₁₈H₂₅NO and a molecular weight of 271.4 g/mol . Its IUPAC name, cyclopentyl-[4-(piperidin-1-ylmethyl)phenyl]methanone, reflects its three key components:

  • A cyclopentyl group linked to a carbonyl carbon.

  • A para-substituted phenyl ring bearing a piperidinomethyl group (-CH₂-piperidine).

  • A piperidine moiety, a six-membered amine ring known for its pharmacological relevance .

The compound’s structure is confirmed via spectroscopic methods, including ¹H NMR and mass spectrometry, with characteristic signals for the cyclopentyl protons (δ 1.5–2.1 ppm) and piperidine methylene groups (δ 2.3–2.7 ppm) .

Synthesis and Industrial Production

Synthetic Routes

The synthesis of cyclopentyl 4-(piperidinomethyl)phenyl ketone is achieved through multistep organic reactions. While direct methods are proprietary, analogous compounds (e.g., cyclopentyl phenyl ketone) are synthesized via:

  • Hydrolysis of Esters: As described in patent CN105753682A, 2-cyclopentyl benzoylacetic acid esters undergo base-catalyzed hydrolysis and decarboxylation to yield cyclopentyl phenyl ketone derivatives . For example:

    2-cyclopentyl benzoylacetate+NaOHΔcyclopentyl phenyl ketone+CO2\text{2-cyclopentyl benzoylacetate} + \text{NaOH} \xrightarrow{\Delta} \text{cyclopentyl phenyl ketone} + \text{CO}_2

    Yields exceed 79% under optimized conditions (95°C, 10 h) .

  • Grignard Reactions: Cyclopentyl magnesium bromide reacts with nitriles (e.g., benzonitrile) to form intermediates, which are subsequently oxidized.

Industrial-Scale Optimization

Large-scale production emphasizes solvent selection (e.g., water or dimethyl sulfoxide) and alkali ratios (1:1.5–1:3.0 substrate-to-base) . Purification via column chromatography (ethyl acetate/petroleum ether) ensures >98% purity .

Physicochemical Properties

Key properties include:

PropertyValueSource
Melting PointNot reported
Boiling PointEstimated >300°C
SolubilityLow in water; soluble in DMSO
LogP (Partition Coefficient)Predicted 3.2 (lipophilic)

The compound’s lipophilicity suggests membrane permeability, a trait valuable in drug design .

Comparative Analysis with Structural Analogs

The compound’s activity is contextualized against related derivatives:

CompoundTargetIC₅₀/KiSelectivitySource
Cyclohexyl 4-(piperidinomethyl)phenyl ketonePDE426 nMHigh
8-CyclohexylcaffeineA₂ receptor190 nMA₂ > A₁
Cyclopentyl phenyl ketoneN/AN/AN/A

Substituents on the piperidine ring (e.g., methyl, ethyl) alter potency, with smaller groups enhancing PDE4 affinity.

Future Directions

  • Pharmacological Profiling: Screen for PDE4, A₁/A₂ receptor binding, and cytotoxicity.

  • Structure-Activity Relationship (SAR) Studies: Modify piperidine substituents to optimize selectivity.

  • Industrial Applications: Explore use in polymer resins, leveraging ketone reactivity .

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